Org 24598 lithium salt

Descripción general

Descripción

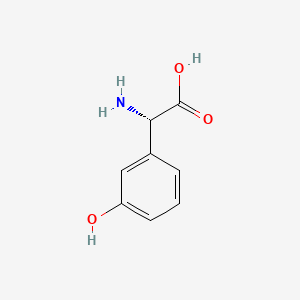

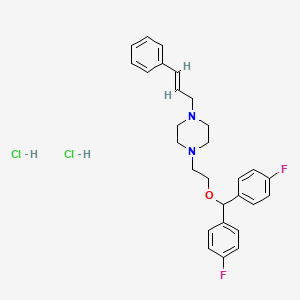

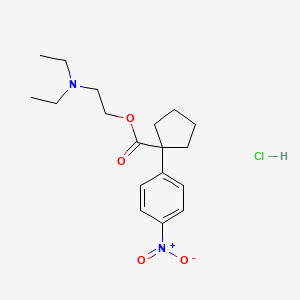

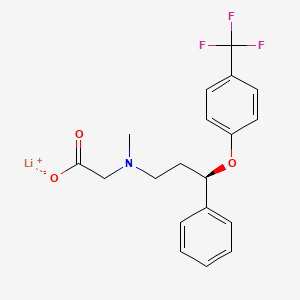

Org 24598 lithium salt is a selective inhibitor of the glial glycine transporter (GlyT1). It has pIC 50 values of 6.9, <4, and <3 for GlyT1, GABA transporter, and Glyt2 respectively . The chemical name is N-Methyl-N-[(3R)-3-phenyl-3-[4-(trifluoromethyl)phenoxy]propyl]-glycine lithium salt .

Molecular Structure Analysis

The empirical formula of Org 24598 lithium salt is C19H19F3LiNO3, and its molecular weight is 373.30 . The SMILES string representation is [Li+].CN(CCC@@HC(F)(F)F)c2ccccc2)CC([O-])=O .Physical And Chemical Properties Analysis

Org 24598 lithium salt is a solid substance that is white to off-white in color. It is soluble in water (>2 mg/mL) and should be stored at 2-8°C .Aplicaciones Científicas De Investigación

Enhancement of NMDA Receptor-Mediated Responses

Org 24598 lithium salt has been shown to significantly increase the amplitude of NMDA receptor-mediated excitatory postsynaptic currents (eEPSCs) without affecting non-NMDA receptor-mediated eEPSCs. This suggests that blocking the glial glycine transporter with Org 24598 can increase glycine levels in spinal cord slices, which may prolong the duration of glycinergic synaptic currents .

Glycine Transporter Inhibition

As a selective GlyT1 inhibitor, Org 24598 lithium salt can potentially be used in research focusing on the modulation of glycine levels within the central nervous system. This is particularly relevant in studies related to neurotransmission and disorders associated with dysfunctional glycine transport .

Neuropharmacological Research

Given its role in modulating NMDA receptor activity, Org 24598 lithium salt can be used in neuropharmacological research to study various aspects of synaptic transmission and plasticity. This includes research into learning and memory processes, as well as neurodegenerative diseases where NMDA receptors are implicated .

Spinal Cord Injury Studies

The ability of Org 24598 lithium salt to enhance glycinergic synaptic currents makes it a compound of interest in spinal cord injury research. By potentially improving inhibitory neurotransmission, it could help in understanding and developing treatments for spinal cord injuries .

Pain Management Research

Research into pain management could benefit from the application of Org 24598 lithium salt, as it may influence pain perception through its effects on NMDA receptors and glycine transporters within the spinal cord .

Psychiatric Disorder Research

The compound’s impact on glycine levels and NMDA receptor function suggests potential applications in researching psychiatric disorders such as schizophrenia, where dysregulation of these systems has been observed .

MilliporeSigma - Org 24598 MilliporeSigma - Product Information Tocris Bioscience - Discontinued Product

Mecanismo De Acción

Target of Action

Org 24598 lithium salt is a selective inhibitor of the glial glycine transporter (GlyT1) . GlyT1 plays a crucial role in the regulation of glycine concentrations in the synaptic cleft, which is essential for the modulation of NMDA receptor activity .

Mode of Action

The compound interacts with GlyT1, inhibiting its function . This inhibition results in an increase in the concentration of glycine in the synaptic cleft . The elevated glycine levels enhance the activation of NMDA receptors, which are critical for synaptic plasticity and neuronal communication .

Biochemical Pathways

By inhibiting GlyT1, Org 24598 lithium salt affects the glycine reuptake pathway . This leads to an increase in the availability of glycine, which can then bind to and activate NMDA receptors . The activation of NMDA receptors triggers a cascade of downstream effects, including the enhancement of synaptic plasticity and neuronal communication .

Pharmacokinetics

It is known that the compound is soluble in water , which suggests it could have good bioavailability

Result of Action

The inhibition of GlyT1 by Org 24598 lithium salt leads to an increase in the concentration of glycine in the synaptic cleft . This results in the potentiation of NMDA receptor-mediated synaptic responses .

Safety and Hazards

According to the safety data sheet, Org 24598 lithium salt is not classified as a hazardous substance or mixture. In case of exposure, the recommended first aid measures include moving the person to fresh air if inhaled, washing off with soap and plenty of water if it comes in contact with skin, flushing eyes with water if it comes in contact with eyes, and rinsing mouth with water if swallowed .

Direcciones Futuras

Propiedades

IUPAC Name |

lithium;2-[methyl-[(3R)-3-phenyl-3-[4-(trifluoromethyl)phenoxy]propyl]amino]acetate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C19H20F3NO3.Li/c1-23(13-18(24)25)12-11-17(14-5-3-2-4-6-14)26-16-9-7-15(8-10-16)19(20,21)22;/h2-10,17H,11-13H2,1H3,(H,24,25);/q;+1/p-1/t17-;/m1./s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

VMQXVSNARQMSDL-UNTBIKODSA-M | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

[Li+].CN(CCC(C1=CC=CC=C1)OC2=CC=C(C=C2)C(F)(F)F)CC(=O)[O-] | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

[Li+].CN(CC[C@H](C1=CC=CC=C1)OC2=CC=C(C=C2)C(F)(F)F)CC(=O)[O-] | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C19H19F3LiNO3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID80585244 | |

| Record name | N-Methyl-N-[(3R)-3-phenyl-3-[4-(trifluoromethyl)phenoxy]propyl]-glycine lithium salt | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80585244 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

373.3 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

Org 24598 lithium salt | |

CAS RN |

722456-08-8 | |

| Record name | N-Methyl-N-[(3R)-3-phenyl-3-[4-(trifluoromethyl)phenoxy]propyl]-glycine lithium salt | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80585244 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.